molecular formula C8H12N4O B1488384 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one CAS No. 1602625-24-0

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B1488384
CAS No.: 1602625-24-0
M. Wt: 180.21 g/mol
InChI Key: HDGRCMYCHBYXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that features both azetidine and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one typically involves the formation of the azetidine ring followed by the introduction of the pyrazinone moiety. One common method involves the reaction of an appropriate azetidine precursor with a pyrazinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings.

    Pyrazinone derivatives: Compounds containing the pyrazinone moiety.

Uniqueness

3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one is unique due to its combination of azetidine and pyrazinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[3-(aminomethyl)azetidin-1-yl]-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-3-6-4-12(5-6)7-8(13)11-2-1-10-7/h1-2,6H,3-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGRCMYCHBYXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CNC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 4
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 6
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.